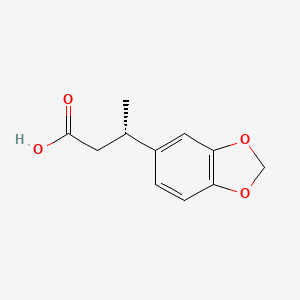

(3S)-3-(1,3-dioxaindan-5-yl)butanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-(1,3-benzodioxol-5-yl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-7(4-11(12)13)8-2-3-9-10(5-8)15-6-14-9/h2-3,5,7H,4,6H2,1H3,(H,12,13)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVUFJLPORDLVTB-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C1=CC2=C(C=C1)OCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC(=O)O)C1=CC2=C(C=C1)OCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3s 3 1,3 Dioxaindan 5 Yl Butanoic Acid

Retrosynthetic Analysis of the (3S)-3-(1,3-dioxaindan-5-yl)butanoic acid Framework

A retrosynthetic analysis of this compound reveals several strategic disconnections. The primary chiral center is at the C3 position of the butanoic acid chain. The core structure can be deconstructed into simpler, achiral precursors. One common approach involves disconnecting the C3-C4 bond, leading back to a protected 3-(1,3-dioxaindan-5-yl)propanal and a suitable C1 synthon, such as a cyanide or a malonic ester derivative. Another key disconnection is at the C2-C3 bond, suggesting an aldol-type reaction between an enolate of acetic acid (or its equivalent) and a chiral aldehyde derived from 1,3-dioxaindane. Furthermore, the 1,3-dioxaindane moiety itself can be disconnected to 3,4-dihydroxybenzaldehyde (B13553) and a formaldehyde (B43269) equivalent, highlighting the potential for early-stage introduction of the protected catechol system. The stereochemistry at C3 is the critical challenge, necessitating the use of stereoselective synthetic methods.

Development of Stereoselective Synthetic Pathways

The creation of the single desired stereoisomer of this compound is paramount, and several strategies have been developed to achieve this. These methods focus on introducing the chiral center with high enantiomeric excess (ee).

Chiral Auxiliaries in Enantioselective Synthesis

The use of chiral auxiliaries is a well-established method for asymmetric synthesis. In the context of producing the target molecule, a chiral auxiliary, such as an Evans oxazolidinone, can be attached to an acetic acid derivative. nih.govnih.gov The resulting chiral imide can then undergo a diastereoselective aldol (B89426) condensation with a protected 3-(1,3-dioxaindan-5-yl)propanal. nih.gov The steric hindrance provided by the auxiliary directs the enolization and subsequent reaction to favor the formation of one diastereomer over the other. nih.gov Subsequent cleavage of the auxiliary yields the desired (3S)-enantiomer of the butanoic acid. nih.gov The efficiency of this method is demonstrated by the high diastereomeric ratios often achieved, which can be further enhanced by purification techniques like chromatography. nih.gov

Table 1: Diastereoselective Aldol Reaction using Chiral Auxiliary

| Entry | Aldehyde | Chiral Auxiliary | Diastereomeric Ratio (S:R) |

| 1 | 3-(1,3-dioxaindan-5-yl)propanal | (4R,5S)-4-methyl-5-phenyloxazolidinone | >95:5 |

| 2 | 3-phenylpropanal | (R)-acetyloxazolidinone | Not specified |

This table is illustrative and based on typical results for similar reactions.

Asymmetric Catalysis Approaches

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate large quantities of the desired product. For the synthesis of this compound, transition metal catalysts complexed with chiral ligands or organocatalysts can be employed. nih.govresearchgate.net For instance, the asymmetric hydrogenation of a corresponding unsaturated precursor, 3-(1,3-dioxaindan-5-yl)but-2-enoic acid, using a chiral rhodium or ruthenium catalyst can provide the target molecule with high enantioselectivity. researchgate.net Organocatalysis, employing small chiral organic molecules like proline derivatives, has also emerged as a powerful tool for asymmetric aldol reactions, which could be adapted for this synthesis. nih.govnih.gov

Table 2: Asymmetric Catalytic Hydrogenation

| Entry | Catalyst | Ligand | Enantiomeric Excess (ee) |

| 1 | [Rh(COD)₂]BF₄ | (R)-BINAP | >98% |

| 2 | Ru(OAc)₂ | (S)-PhanePhos | >95% |

This table is illustrative and based on typical results for similar reactions.

Biocatalytic Strategies for Stereospecific Formation

Biocatalysis, the use of enzymes or whole microorganisms, provides highly specific and environmentally benign synthetic routes. mdpi.comuni-graz.at Ketoreductases (KREDs), for example, can stereoselectively reduce a keto precursor, such as ethyl 3-oxo-3-(1,3-dioxaindan-5-yl)propanoate, to the corresponding (S)-alcohol with exceptional enantiopurity. researchgate.net This alcohol can then be converted to the target butanoic acid. Lipases can be used for the kinetic resolution of a racemic mixture of the butanoic acid or its ester, selectively acylating one enantiomer and allowing for the separation of the desired (S)-enantiomer. mdpi.com These enzymatic methods often proceed under mild conditions and can offer superior stereoselectivity compared to traditional chemical methods. uni-graz.atresearchgate.net

Optimization of Reaction Conditions for Enhanced Yield and Stereocontrol

Achieving high yield and stereoselectivity is critically dependent on the optimization of reaction parameters. nih.gov

Solvent Effects on Stereoselectivity

The choice of solvent can have a profound impact on the stereochemical outcome of a reaction. rsc.org In diastereoselective reactions, the solvent can influence the conformational equilibrium of the transition state, thereby affecting the facial selectivity of the attack on a prochiral center. rsc.org For instance, in aldol reactions involving chiral auxiliaries, polar aprotic solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) are often used. nih.gov However, the specific solvent can alter the degree of chelation control versus dipole alignment, leading to different diastereomeric ratios. In asymmetric catalysis, the solvent can affect the solubility and activity of the catalyst, as well as the stability of the catalytic intermediates. rsc.org A systematic screening of solvents is therefore a crucial step in optimizing the synthesis of this compound. researchgate.net For example, less polar solvents might enhance the steric interactions that govern stereoselectivity. rsc.org

Temperature and Pressure Influence on Reaction Kinetics and Selectivity

The synthesis of enantiomerically pure compounds like this compound, often achieved through asymmetric hydrogenation of a corresponding prochiral olefin, is highly sensitive to reaction conditions. Temperature and hydrogen pressure are critical parameters that can significantly influence both the rate of reaction and, more importantly, the enantioselectivity of the product.

The effect of temperature is multifaceted. Generally, an increase in temperature accelerates the reaction rate. However, this can have a detrimental effect on enantioselectivity. Higher thermal energy can lead to less defined transition states, reducing the energy difference between the diastereomeric pathways and thus lowering the enantiomeric excess (ee). For rhodium-catalyzed asymmetric hydrogenations, reactions are often conducted at or below room temperature to maximize stereocontrol.

Hydrogen pressure is another key variable. Its influence on enantioselectivity is not always straightforward and can be highly dependent on the specific catalyst-substrate complex. In some systems, an increase in hydrogen pressure leads to a decrease in enantioselectivity. This can be attributed to a change in the rate-determining step or the involvement of different catalytic intermediates under high hydrogen concentrations. Conversely, for other systems, enantioselectivity can increase with pressure or remain independent of it. For instance, in the Rh-catalyzed hydrogenation of certain enamides, a significant drop in ee was observed when pressure was increased, while for other substrates, the effect was negligible. This highlights the necessity of empirical optimization for each specific substrate, including the precursor to this compound.

A representative study on a related α,β-unsaturated carboxylic acid demonstrated the nuanced relationship between pressure and enantioselectivity, as shown in the table below.

Table 1: Effect of Hydrogen Pressure on Enantioselectivity in a Representative Asymmetric Hydrogenation

| Entry | Substrate | Catalyst System | Pressure (bar) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | Methyl 2-acetamidoacrylate | [Rh(COD)₂]BF₄ / (R,R)-Me-BPE | 2 | 94 |

| 2 | Methyl 2-acetamidoacrylate | [Rh(COD)₂]BF₄ / (R,R)-Me-BPE | 41 | 56 |

| 3 | Ethyl 4-methyl-3-acetamido-2-pentanoate | [Rh(COD)₂]BF₄ / (R,R)-Me-BPE | 2 | 20 |

| 4 | Ethyl 4-methyl-3-acetamido-2-pentanoate | [Rh(COD)₂]BF₄ / (R,R)-Me-BPE | 41 | 70 |

Data is illustrative and based on analogous systems.

Catalyst Loading and Ligand Design in Asymmetric Transformations

The heart of the asymmetric synthesis of this compound lies in the chiral catalyst, which is typically a transition metal complex, often rhodium or ruthenium, coordinated to a chiral ligand.

Catalyst Loading: The amount of catalyst used, or catalyst loading, is a crucial parameter for both economic and practical reasons. While a higher catalyst loading can lead to faster reaction times, the goal is to use the minimum amount of catalyst necessary to achieve complete conversion and high enantioselectivity in a reasonable timeframe. Modern asymmetric catalysis strives for high turnover numbers (TON) and turnover frequencies (TOF). For many rhodium-catalyzed hydrogenations, catalyst loadings can be as low as 0.01 mol%, and in some cases even lower, without compromising the outcome. For instance, in the asymmetric hydrogenation of certain functionalized olefins, catalyst loadings of 0.5 mol% have been successfully applied on a gram scale.

Ligand Design: The chiral ligand is arguably the most critical component of the catalyst system, as it is the primary source of stereochemical information. The design of chiral phosphine (B1218219) ligands has been a major focus of research in asymmetric catalysis. For the synthesis of chiral butanoic acids, bidentate phosphine ligands are commonly employed. The steric and electronic properties of the ligand create a chiral environment around the metal center, which forces the substrate to coordinate in a specific orientation, leading to the preferential formation of one enantiomer.

Ligands such as DIOP have been used in the rhodium-catalyzed hydrogenation of 3-phenyl-3-butenoic acid, a close analogue of the precursor to the title compound. The development of ligands with three-hindered quadrants, which break from the traditional C2-symmetric design, has led to highly efficient catalysts for a variety of substrates. The choice of ligand is often determined through screening of a ligand library for a specific substrate.

Table 2: Influence of Ligand on Enantioselectivity in a Rh-Catalyzed Asymmetric Hydrogenation

| Entry | Ligand | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 1 | (2S,5S)-Me-duphos | 83 | Low |

| 2 | (2S,4S)-Et-ferrotane | 80 | Low |

| 3 | Other Ligand Types | < 80 | Lower |

Data is illustrative and based on a representative screening for a tetrasubstituted enamine hydrogenation.

Scalable Synthetic Protocols for Research and Pre-Clinical Development

The transition from a laboratory-scale synthesis to a scalable protocol suitable for research and pre-clinical development presents a unique set of challenges. A successful scalable synthesis must be robust, reproducible, cost-effective, and safe. For this compound, this would likely involve an optimized asymmetric hydrogenation of the corresponding unsaturated precursor.

Key considerations for a scalable protocol include:

Raw Material Sourcing: The starting materials must be readily available and affordable in larger quantities.

Reaction Concentration: Higher concentrations are generally preferred to maximize reactor throughput, but this can sometimes negatively impact selectivity or create safety concerns.

Purification: The purification method must be amenable to large-scale operations. Crystallization is often preferred over chromatography.

Process Safety: A thorough safety assessment is required to identify and mitigate any potential hazards associated with the reaction, such as exothermic events or the handling of pyrophoric catalysts.

While a specific scalable protocol for this compound is not publicly available, the principles of process development for asymmetric hydrogenations are well-established. For example, decagram-scale syntheses have been reported for related chiral molecules using iridium catalysts, demonstrating the potential for scaling up these types of transformations. These processes often involve low catalyst loadings (e.g., 0.5 mol%) and demonstrate that high yields and enantioselectivities can be maintained on a larger scale.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is becoming increasingly important in the synthesis of fine chemicals and pharmaceuticals. The goal is to minimize the environmental impact of chemical processes by reducing waste, using less hazardous substances, and improving energy efficiency.

In the context of synthesizing this compound, several green chemistry principles can be applied:

Atom Economy: Asymmetric hydrogenation is an inherently atom-economical reaction, as it involves the addition of a hydrogen molecule to the substrate, with no byproducts.

Use of Safer Solvents: Traditional solvents for asymmetric hydrogenation, such as dichloromethane, are being replaced with greener alternatives. Research has shown that solvents like propylene (B89431) carbonate can be effective for rhodium-catalyzed hydrogenations, sometimes even leading to improved reaction rates and enantioselectivities. Furthermore, the use of aqueous media for these reactions is a significant advancement in green chemistry.

Catalyst Recycling: The use of expensive and precious metal catalysts necessitates their efficient recovery and recycling. Heterogenization of homogeneous catalysts by immobilizing them on solid supports, such as mesoporous silica, is a promising approach to facilitate catalyst separation and reuse.

Energy Efficiency: Performing reactions at ambient temperature and pressure, when possible, reduces energy consumption. The development of highly active catalysts that can operate under mild conditions is a key area of research.

By incorporating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Stereochemical Control and Mechanistic Investigations of 3s 3 1,3 Dioxaindan 5 Yl Butanoic Acid Synthesis

In-depth Analysis of Stereochemical Induction Mechanisms

The primary mechanism for inducing stereochemistry in the synthesis of (3S)-3-(1,3-dioxaindan-5-yl)butanoic acid, via the asymmetric hydrogenation of its unsaturated precursor, 3-(1,3-dioxaindan-5-yl)but-2-enoic acid, is through the use of a chiral catalyst. Transition metal catalysts, particularly those based on rhodium and ruthenium, complexed with chiral phosphine (B1218219) ligands, are exceptionally effective. nih.gov The chiral ligand creates a three-dimensional asymmetric environment, or "chiral pocket," around the metal center. researchgate.net

The substrate, 3-(1,3-dioxaindan-5-yl)but-2-enoic acid, coordinates to the chiral metal complex. The stereochemical outcome of the hydrogenation is determined by the facial selectivity of this coordination. The substrate can coordinate to the metal center via its Re-face or its Si-face. Due to steric and electronic interactions between the substrate and the chiral ligand, the transition states for these two modes of coordination are diastereomeric and thus have different energies. The chiral ligand is designed to create a significant energy difference between these two transition states, favoring the pathway that leads to the desired (S)-enantiomer.

For example, using a catalyst with a (R)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligand, the bulky phenyl groups on the phosphine atoms create a highly defined chiral space. The hydrogenation of the substrate proceeds with the hydrogen atoms being added to a specific face of the double bond, dictated by the less sterically hindered approach of the substrate to the catalyst. The enantioselectivity is thus a direct consequence of the catalyst's ability to differentiate between the two prochiral faces of the alkene. rsc.org The stereochemistry of the final product is therefore predominantly controlled by the chirality of the catalyst rather than any pre-existing stereocenters in the substrate. nih.gov

Elucidation of Reaction Pathways and Transition States

The catalytic cycle of asymmetric hydrogenation typically involves several key steps:

Oxidative Addition: Molecular hydrogen (H₂) adds to the metal center of the catalyst, forming a dihydride complex.

Substrate Coordination: The unsaturated precursor, 3-(1,3-dioxaindan-5-yl)but-2-enoic acid, coordinates to the metal dihydride complex. This is the product-determining step, where the substrate binds in a preferred orientation within the chiral environment of the ligand.

Migratory Insertion: One of the hydride ligands on the metal center is transferred to one of the carbons of the C=C double bond of the substrate. This step forms a metal-alkyl intermediate and creates the new stereocenter. The regioselectivity and stereoselectivity of this step are crucial. The pathway proceeds through the lower energy diastereomeric transition state.

Reductive Elimination: The second hydride ligand is transferred to the other carbon atom, and the saturated product, this compound, is released from the metal center, regenerating the catalyst for the next cycle.

The transition states in this process are highly organized molecular assemblies. The most critical is the transition state for the migratory insertion step. Its geometry is influenced by a subtle balance of steric repulsions and electronic interactions between the substrate and the chiral ligand. The catalyst-substrate complex adopts a conformation that minimizes these unfavorable interactions, which locks the substrate into a specific orientation for hydrogen delivery, thereby ensuring high enantioselectivity.

Kinetic and Thermodynamic Aspects of Stereoselective Transformations

In the context of asymmetric hydrogenation, the reaction is typically operated under kinetic control. libretexts.org This means the ratio of the (S) and (R) enantiomeric products is determined by the relative rates of their formation, not by their relative thermodynamic stabilities. libretexts.orgyoutube.com The two enantiomers are, by definition, identical in energy, but the pathways leading to them involve diastereomeric transition states with different activation energies (ΔG‡).

The enantiomeric excess (ee) is governed by the difference in the free energies of activation (ΔΔG‡) for the two competing pathways:

ee = [(S) - (R)] / [(S) + (R)] ΔΔG‡ = ΔG‡(R) - ΔG‡(S) = -RT ln(kS/kR)

Where kS and kR are the rate constants for the formation of the (S) and (R) enantiomers, respectively. A small difference in activation energy can lead to a high enantiomeric excess. For example, a ΔΔG‡ of approximately 1.9 kcal/mol at room temperature is sufficient to achieve an enantiomeric excess of 96%.

The choice of reaction conditions, such as temperature, pressure, and solvent, can influence these activation energies. Lower temperatures are often favored because they amplify the effect of the activation energy difference (as seen in the equation), leading to higher enantioselectivity. youtube.com The reaction is designed to be irreversible under the operating conditions to prevent the product from equilibrating to a racemic mixture, which would occur under thermodynamic control if the chiral catalyst were removed. libretexts.orgimperial.ac.uk

Table 1: Influence of Temperature on Enantioselectivity in a Hypothetical Asymmetric Hydrogenation

| Temperature (°C) | kS/kR Ratio (Hypothetical) | Enantiomeric Excess (% ee) (Calculated) | Control Type |

| 50 | 30:1 | 93.5 | Kinetic |

| 25 | 50:1 | 96.2 | Kinetic |

| 0 | 100:1 | 98.0 | Kinetic |

| -20 | 150:1 | 98.7 | Kinetic |

Role of Chiral Environment in Enantiodifferentiation

Enantiodifferentiation is the process by which the chiral catalyst distinguishes between the two prochiral faces of the substrate or between two enantiomeric starting materials. In the synthesis of this compound, the chiral environment provided by the ligand is paramount. nih.gov

This environment is not static. The flexibility and conformational dynamics of the chiral ligand play a crucial role. For ligands like BINAP, the dihedral angle of the binaphthyl backbone creates a C₂-symmetric chiral scaffold. This symmetry reduces the number of possible competing diastereomeric transition states, simplifying the stereochemical analysis and often leading to higher enantioselectivity. scispace.com

The interaction between the substrate and the chiral environment is multifaceted:

Steric Repulsion: Bulky groups on the ligand can physically block one face of the substrate from coordinating to the metal, or force the substrate to bind in a specific, less-hindered conformation.

Electronic Effects: Attractive or repulsive electronic interactions (e.g., π-π stacking, hydrogen bonding, or dipole-dipole interactions) between the ligand and the substrate can stabilize one transition state over another.

Chelation: The substrate's carboxyl group can coordinate with the metal center, acting as a directing group. This bidentate chelation further restricts the substrate's conformational freedom, enhancing the transfer of chirality from the ligand to the product.

The effectiveness of enantiodifferentiation is highly dependent on the precise match between the chiral catalyst and the substrate.

Computational Probing of Reaction Intermediates and Transition States

Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for understanding the mechanisms of asymmetric catalysis. researchgate.net For the synthesis of this compound, computational models can provide detailed insights that are difficult to obtain experimentally.

Researchers can model the entire catalytic cycle, calculating the relative energies of intermediates and transition states for both the major (S) and minor (R) pathways. These calculations can:

Visualize Transition States: Provide 3D structures of the fleeting transition states, revealing the specific non-covalent interactions (e.g., steric clashes, hydrogen bonds) responsible for stereochemical induction.

Quantify Energy Differences: Calculate the ΔΔG‡ between the competing diastereomeric transition states to predict the enantiomeric excess. These predictions can then be compared with experimental results to validate the proposed mechanism.

Rationalize Ligand Effects: By systematically modifying the ligand structure in silico, computational studies can explain why certain ligands are more effective than others and guide the design of new, more selective catalysts. researchgate.net

For example, a computational study could compare the transition states for the hydrogenation of 3-(1,3-dioxaindan-5-yl)but-2-enoic acid using both (R)-BINAP and an achiral phosphine ligand. The model would likely show a significant energy difference between the Re-face and Si-face attack transition states for the chiral catalyst, while these would be isoenergetic for the achiral version, thus rationalizing the origin of enantioselectivity.

Table 2: Hypothetical DFT-Calculated Energy Profile for Asymmetric Hydrogenation

| Species | Pathway to (S)-Product (kcal/mol) | Pathway to (R)-Product (kcal/mol) |

| Reactants + Catalyst | 0.0 | 0.0 |

| Substrate Coordination | -5.2 | -4.5 |

| Transition State (TS) | +10.1 | +12.3 |

| Product Complex | -8.7 | -8.7 |

This hypothetical data illustrates that the transition state leading to the (S)-product is 2.2 kcal/mol lower in energy, which would result in the (S)-product being formed preferentially.

Computational and Theoretical Studies on 3s 3 1,3 Dioxaindan 5 Yl Butanoic Acid

Quantum Mechanical Calculations for Molecular Structure and Electronic Properties

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the optimized geometry and electronic properties of molecules like (3S)-3-(1,3-dioxaindan-5-yl)butanoic acid. researchgate.net Methodologies such as the B3LYP functional combined with basis sets like 6-31+G(d) are commonly employed for such analyses. researchgate.net

These calculations can predict key structural parameters, including bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional representation of the molecule's lowest energy state. Furthermore, electronic properties such as the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the electrostatic potential map can be determined. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Natural Bond Orbital (NBO) analysis is another quantum mechanical tool that can offer insights into the intramolecular interactions, such as hyperconjugation and steric effects, which govern the molecule's stability. For butanoic acid derivatives, these calculations help in understanding stability and reactivity. researchgate.net

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₂O₄ | PubChem uni.lu |

| Molecular Weight | 208.21 g/mol | PubChem uni.lu |

| Monoisotopic Mass | 208.07356 Da | PubChem uni.lu |

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound is primarily dictated by the rotational freedom around its single bonds and the puckering of the 1,3-dioxane (B1201747) ring within the indan (B1671822) structure. The 1,3-dioxane ring typically adopts a chair conformation as its most stable form. researchgate.net However, other conformers like twist-boat and boat conformations also exist on the potential energy surface. researchgate.netresearchgate.net

A quantum-chemical study on 5-substituted 1,3-dioxanes revealed that the chair conformer is the global minimum on the potential energy surface. researchgate.net The study, conducted at the RHF/6-31G(d) level of theory, identified pathways for conformational isomerizations between equatorial and axial chair conformers. researchgate.net For this compound, the butanoic acid side chain at the 5-position of the 1,3-dioxaindan core will have preferred orientations, leading to different conformers with varying energy levels.

The relative energies of these conformers can be calculated, allowing for the construction of a potential energy surface that maps the energy of the molecule as a function of its geometry. This landscape reveals the most stable conformations and the energy barriers that must be overcome for conformational transitions. The presence of the chiral center in the butanoic acid chain adds another layer of complexity to the conformational landscape.

Table 2: Calculated Energy Differences for 1,3-Dioxane Conformers

| Conformer Comparison | Energy Difference (kcal/mol) - HF | Energy Difference (kcal/mol) - DFT |

|---|---|---|

| Chair vs. 2,5-Twist | 4.67 ± 0.31 | 5.19 ± 0.8 |

Note: Data is for the parent 1,3-dioxane molecule and provides a reference for the expected conformational energetics of the 1,3-dioxaindan moiety. researchgate.net

Molecular Dynamics Simulations for Solvent Interactions and Ligand Dynamics

Molecular dynamics (MD) simulations are a powerful computational method to study the dynamic behavior of molecules over time, including their interactions with solvent molecules. nih.gov By simulating the motion of the atoms of this compound and the surrounding solvent (e.g., water), one can gain insights into how the solvent influences the conformational preferences of the molecule.

MD simulations can reveal the formation and lifetime of hydrogen bonds between the carboxylic acid group and water molecules, as well as weaker interactions involving the ether oxygens of the dioxaindan group. The simulations can also track the conformational transitions of the molecule, providing a dynamic view of the energy landscape explored at a given temperature. This information is crucial for understanding the molecule's behavior in a physiological environment. The polarity of the medium can significantly influence the conformational profile of related structures. semanticscholar.orgnih.gov

Prediction of Reactivity and Selectivity in Biological Systems

Computational methods can be employed to predict the reactivity and potential selectivity of this compound in biological systems. The electronic properties calculated through quantum mechanics, such as the HOMO and LUMO energies and the electrostatic potential map, can indicate regions of the molecule that are susceptible to nucleophilic or electrophilic attack. researchgate.net

The carboxylic acid group is an obvious site of reactivity, capable of acting as a hydrogen bond donor and acceptor, and can be deprotonated under physiological pH. The aromatic ring and the ether oxygens also contribute to the molecule's electronic profile and potential non-covalent interactions. By comparing the calculated properties of this compound with those of known bioactive molecules, it may be possible to hypothesize its potential biological targets and mechanisms of action.

Ligand-Protein Docking and Molecular Recognition Modeling

To investigate the potential of this compound as a ligand for a specific protein target, molecular docking simulations can be performed. This computational technique predicts the preferred orientation of a ligand when bound to a protein's active site. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding pocket and scoring them based on a force field that estimates the binding affinity.

Successful docking requires a high-resolution 3D structure of the target protein, typically obtained from X-ray crystallography or NMR spectroscopy. The results of a docking study can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. This information is invaluable for understanding the molecular basis of recognition and can guide the design of more potent and selective analogs. The analysis of conformer proportions is crucial in understanding these interactions. mdpi.com

Pharmacological and Biological Evaluation of 3s 3 1,3 Dioxaindan 5 Yl Butanoic Acid in Pre Clinical Models

In Vitro Screening for Potential Biological Targets

No studies detailing the in vitro screening of (3S)-3-(1,3-dioxaindan-5-yl)butanoic acid to identify its potential biological targets are available in the public domain.

Information regarding the inhibitory activity of this compound against any specific enzymes is not documented in available scientific literature. Data tables summarizing such findings cannot be generated.

There are no published receptor binding studies for this compound. Consequently, its affinity and selectivity for various receptors remain uncharacterized. Data tables related to receptor binding affinities are therefore not available.

No functional response data from cellular assays involving this compound has been reported. Research on its effects on cellular processes is currently unavailable.

Elucidation of Molecular and Cellular Mechanisms of Action

The molecular and cellular mechanisms of action for this compound have not been elucidated in any publicly accessible research.

There is no information available on whether this compound modulates any signal transduction pathways.

No studies on the effects of this compound on gene expression have been published.

Protein-Ligand Interaction Mapping.

There is no specific information available in the public domain detailing the protein-ligand interaction mapping of this compound. Studies identifying its specific biological targets and characterizing the molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, have not been published in accessible literature.

In Vivo Efficacy Studies in Relevant Non-Human Animal Models.

Detailed reports on the in vivo efficacy of this compound are not present in the available scientific literature. Consequently, information on the following is unavailable:

Investigations into Non-Human Pharmacokinetics and Absorption, Distribution, Metabolism, Excretion (ADME).

Similarly, there is a lack of published data concerning the pharmacokinetic profile of this compound in non-human models.

Absorption and Bioavailability in Animal Models.Specific details and data on the absorption characteristics and bioavailability of the compound following administration in any animal model are not publicly documented.

Due to the absence of this critical pre-clinical data, a detailed article on the pharmacological and biological evaluation of this compound cannot be generated at this time. The scientific community awaits the publication of research in these areas to understand the potential therapeutic relevance of this compound.

Tissue Distribution and Accumulation in Animal Models.

No studies detailing the distribution or accumulation of this compound in various tissues of animal models have been published. Information regarding the compound's concentration in key organs such as the liver, kidneys, brain, and adipose tissue is not available.

Metabolic Fate and Metabolite Identification in Animal Models.

There is no available information on the metabolic fate of this compound in any animal model. Studies identifying the metabolic pathways, such as Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions, have not been reported. Consequently, no metabolites of this compound have been identified.

Excretion Pathways in Animal Models.

Data on the excretion pathways of this compound following administration in animal models are not available. The primary routes of elimination, whether through renal (urine) or fecal (bile) excretion, have not been determined.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies for 3s 3 1,3 Dioxaindan 5 Yl Butanoic Acid Derivatives

Design and Synthesis of Analogs with Systematic Structural Modifications.mdpi.comresearchgate.net

The rational design of new analogs involves a systematic approach to modify the parent structure. The synthesis of these novel compounds is often achieved through multi-step reaction sequences, allowing for precise control over the final molecular architecture.

The butanoic acid side chain is a key feature for potential interactions with biological targets. Modifications in this region can significantly alter the compound's potency and pharmacokinetic profile. Common synthetic strategies involve the esterification or amidation of the carboxylic acid group. For instance, the reaction of the parent acid with various alcohols or amines can yield a library of ester and amide derivatives. Furthermore, the length of the alkyl chain can be extended or shortened, and functional groups such as hydroxyl or amino groups can be introduced at different positions to probe the spatial and electronic requirements of the binding site.

A study on auxinic phenoxyalkanoic acid herbicides highlighted that the length of the alkanoic acid side chain is a critical determinant of substrate preference for the modifying enzyme. molport.combiosynth.com This suggests that even minor alterations to the butanoic acid chain of (3S)-3-(1,3-dioxaindan-5-yl)butanoic acid could lead to significant changes in biological activity.

The 1,3-dioxaindan (or methylenedioxyphenyl) group offers several positions for substitution, allowing for the fine-tuning of the molecule's electronic and steric properties. Aromatic substitution reactions, such as nitration followed by reduction to an amino group, can introduce a handle for further derivatization. Subsequent reactions, like acylation or sulfonylation of the amino group, can introduce a diverse range of functionalities.

In a study of endothelin-A receptor antagonists with a related 2-(benzo tandfonline.comresearchgate.netdioxol-5-yl) moiety, it was found that the methylenedioxy group was a crucial structural requirement for high binding affinity. nih.gov This underscores the importance of the 1,3-dioxaindan ring system in the biological activity of these compounds.

The stereochemistry at the C3 position of the butanoic acid chain is a critical factor in determining the biological activity of these compounds. nih.gov The synthesis of the (R)-enantiomer and the corresponding racemic mixture is essential to understand the stereochemical requirements of the target. Generally, only one enantiomer of a chiral drug is responsible for the desired pharmacological effect, while the other may be inactive or even contribute to undesirable side effects. wiley-vch.de The synthesis of stereochemically pure isomers can be achieved through asymmetric synthesis or by the resolution of a racemic mixture. researchgate.net Studies on other chiral molecules have consistently shown that stereochemistry plays a pivotal role in their biological activity, affecting everything from target binding to metabolic stability. nih.govnih.gov

Impact of Structural Changes on Biological Potency and Selectivity.researchgate.netnih.gov

Systematic structural modifications allow for the establishment of a clear structure-activity relationship. For instance, the conversion of the carboxylic acid to its corresponding methyl ester might lead to a decrease in activity if a charged carboxylate group is essential for binding to the biological target. Conversely, increasing the lipophilicity of the molecule by adding alkyl or aryl groups to the 1,3-dioxaindan moiety could enhance cell permeability and, consequently, biological potency.

The table below illustrates the hypothetical impact of various structural modifications on the biological activity of this compound derivatives.

| Compound | Modification | Expected Impact on Potency |

| 1 | Parent Compound: this compound | Baseline |

| 2 | Methyl ester of 1 | Potentially decreased |

| 3 | Amide of 1 with benzylamine | Variable, depends on target |

| 4 | 6-Nitro derivative of 1 | Potentially altered electronics |

| 5 | 6-Amino derivative of 1 | Introduction of a basic center |

| 6 | (R)-enantiomer of 1 | Significantly decreased or different activity |

| 7 | Racemic mixture of 1 | Intermediate activity |

This table is for illustrative purposes and the expected impacts are based on general medicinal chemistry principles.

Development of Quantitative Structure-Activity Relationship (QSAR) Models.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wiley-vch.de The development of a QSAR model for this compound derivatives would involve several key steps. First, a dataset of compounds with their corresponding biological activities would be compiled. For each compound, a set of molecular descriptors, which are numerical representations of the chemical structure, would be calculated. These descriptors can be categorized into several types, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical equation that correlates the descriptors with the biological activity. wiley-vch.de The predictive power of the resulting QSAR model is then validated using both internal and external validation techniques to ensure its robustness and reliability.

Rational Design Principles for Optimized Biological Activity.

The insights gained from SAR, SPR, and QSAR studies provide a set of rational design principles for the optimization of biological activity. For this compound derivatives, these principles might include:

Maintaining the (S)-stereochemistry: The stereochemistry at the chiral center is likely crucial for optimal interaction with the biological target.

The necessity of a free carboxylic acid: If the carboxylate group is involved in a key ionic interaction, it should be preserved or replaced with a suitable bioisostere.

Optimizing substitution on the 1,3-dioxaindan ring: The introduction of specific substituents at particular positions on the aromatic ring could enhance potency and selectivity by exploiting additional binding pockets or by modulating the electronic properties of the molecule.

By applying these principles, medicinal chemists can design and synthesize new analogs with improved therapeutic profiles.

Prodrug Strategies and Delivery System Considerations (pre-clinical context)

In the absence of specific preclinical studies on this compound, this section will outline theoretical prodrug strategies and delivery system considerations based on the compound's structural features—namely, the carboxylic acid group and the aryl moiety. These strategies are fundamental in medicinal chemistry to overcome pharmacokinetic challenges such as poor solubility, limited permeability, and rapid metabolism.

A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug. The primary goal of a prodrug strategy is to improve the pharmaceutical and/or pharmacokinetic properties of a compound.

For a molecule like this compound, the carboxylic acid functional group is a prime target for chemical modification to create prodrugs. Common approaches include the formation of esters or amides. These modifications can enhance lipophilicity, which may improve membrane permeability and oral bioavailability. For instance, esterification of the carboxylic acid can mask its polarity, facilitating passage across biological membranes. Subsequent hydrolysis by esterase enzymes in the plasma or target tissues would then regenerate the active carboxylic acid.

Amino acid conjugates represent another viable prodrug approach. mdpi.com Attaching an amino acid to the carboxylic acid moiety can leverage amino acid transporters for improved absorption. mdpi.com The choice of the amino acid can be tailored to target specific transporters and influence the rate of hydrolysis and release of the parent drug. mdpi.com

The development of effective drug delivery systems is crucial for optimizing the therapeutic efficacy of a drug candidate. For arylalkanoic acids, various delivery systems can be considered in a preclinical setting to enhance solubility, stability, and targeted delivery.

Liposomes and nanoparticles are common carrier systems that can encapsulate drug molecules. These systems can protect the drug from degradation, control its release profile, and potentially target it to specific tissues or cells, thereby reducing systemic toxicity. For a compound like this compound, formulation within such carriers could improve its pharmacokinetic profile.

Furthermore, hydrogels and other polymer-based matrices could be employed for sustained release formulations. These systems can be designed to release the drug over an extended period, which is beneficial for maintaining therapeutic drug concentrations and reducing dosing frequency.

Potential Applications and Future Research Directions for 3s 3 1,3 Dioxaindan 5 Yl Butanoic Acid

Exploration of Therapeutic Potential in Specific Disease Areas (pre-clinical)

Currently, there is a lack of published pre-clinical studies specifically investigating the therapeutic potential of (3S)-3-(1,3-dioxaindan-5-yl)butanoic acid. However, the structural motifs present in the molecule, namely the arylbutanoic acid scaffold and the 1,3-benzodioxole (B145889) ring system, are found in numerous compounds with significant biological activities. This suggests that this compound could be a valuable candidate for pre-clinical evaluation in various disease contexts.

Investigation as a Lead Compound for Drug Discovery

While this compound has not been explicitly identified as a lead compound in current literature, its structural components are present in pharmacologically active molecules. For instance, other 3-arylbutanoic acid derivatives have been explored for their therapeutic effects. A notable example is a series of 3-aryl(pyrrolidin-1-yl)butanoic acids that were synthesized and evaluated for their affinity for integrins. nih.gov One analog, (S)-3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid, demonstrated high affinity and selectivity for the αvβ6 integrin and was selected for further investigation as a potential treatment for idiopathic pulmonary fibrosis. nih.gov

The 1,3-benzodioxole moiety is also a key feature in many psychoactive compounds and has been investigated for other therapeutic applications. chemicalbook.com The combination of the butanoic acid chain and the 1,3-dioxaindan group in a specific stereochemical configuration ((3S)) provides a unique chemical entity that warrants investigation as a potential lead compound for novel therapeutic agents.

Role in Modulating Specific Biological Pathways

There are no published studies detailing the role of this compound in modulating specific biological pathways. However, based on the activities of related compounds, several potential targets can be hypothesized. For example, (3S)-3-(2-thienylthio)butanoic acid serves as an intermediate in the synthesis of Dorzolamide, a carbonic anhydrase inhibitor used to treat glaucoma. google.com This suggests that derivatives of this compound could potentially be designed to interact with enzyme active sites, such as those of carbonic anhydrases or other metabolic enzymes.

Furthermore, the arylpropionic acid class, which is structurally related to arylbutanoic acids, includes well-known non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. While a direct activity on COX enzymes is speculative, it represents a potential avenue of investigation.

Development as Chemical Probes or Research Tools

Given the absence of defined biological targets for this compound, its development as a chemical probe is not yet established. A chemical probe is a small molecule used to study biological systems, and its development requires a thorough understanding of its selectivity and mechanism of action. Should future research identify a specific and potent interaction with a biological target, this compound or its derivatives could be optimized to serve as valuable research tools for elucidating biological pathways or validating new drug targets.

Advancements in Synthetic Methodologies and Industrial Scale-Up Potential

Specific synthetic methodologies for the industrial scale-up of this compound are not described in the available literature. However, general methods for the synthesis of chiral 3-arylbutanoic acids have been reported. One such method involves the rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to crotonate esters, which yields the (S)-enantiomer with high selectivity. nih.gov

The synthesis of related chiral butanoic acid derivatives has been a subject of interest, with various patents detailing processes for their preparation. For instance, a process for preparing (S)-3-(thien-2-ylthio)butyric acid analogs involves the condensation of 2-mercaptothiophene with (R)-(+)-β-methyl-β-propiolactone. Such methodologies could potentially be adapted for the synthesis of this compound. The feasibility of industrial scale-up would depend on factors such as the availability and cost of starting materials, the efficiency of the synthetic route, and the ease of purification to obtain the desired enantiomer.

Identification of Knowledge Gaps and Emerging Research Questions

The most significant knowledge gap concerning this compound is the near-complete lack of published biological data. To address this, a systematic investigation of its bioactivity is required. Key research questions that emerge include:

What are the primary biological targets of this compound?

Does it exhibit any therapeutic potential in preclinical models of disease, such as cancer, inflammation, or metabolic disorders?

What is its pharmacokinetic and metabolic profile?

How does the (3S)-stereochemistry influence its biological activity compared to the (3R)-enantiomer or the racemic mixture?

Can the 1,3-dioxaindan moiety be modified to enhance potency or selectivity for a particular biological target?

Answering these questions through a comprehensive screening and research program will be crucial to unlocking the potential of this compound.

Synergistic Research with Other Therapeutic Modalities (pre-clinical)

There are currently no pre-clinical studies investigating the synergistic effects of this compound with other therapeutic modalities. Such research is contingent on first identifying a clear biological activity and therapeutic context for the compound. Once a primary mechanism of action is established, it would be logical to explore its potential in combination therapies. For example, if it were found to have modest anti-cancer activity, it could be tested in conjunction with established chemotherapeutic agents to assess for synergistic or additive effects.

Compound Information Table

| Compound Name | CAS Number | Molecular Formula | Structure |

| This compound | 28791553-54-2 | C₁₁H₁₂O₄ | [Image of this compound structure] |

| (S)-3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid | 1971837-78-1 | C₃₀H₃₈N₄O₂ | [Image of (S)-3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid structure] |

| (3S)-3-(2-thienylthio)butanoic acid | 133359-80-5 | C₈H₁₀O₂S₂ | [Image of (3S)-3-(2-thienylthio)butanoic acid structure] |

| Dorzolamide | 120279-96-1 | C₁₀H₁₆N₂O₄S₃ | [Image of Dorzolamide structure] |

| 2-(1,3-dioxaindan-5-yl)butanoic acid | 70202540-33-8 | C₁₁H₁₂O₄ | [Image of 2-(1,3-dioxaindan-5-yl)butanoic acid structure] |

| 1-(1,3-benzodioxol-5-yl)-2-butanamine | 74719-73-0 | C₁₁H₁₅NO₂ | [Image of 1-(1,3-benzodioxol-5-yl)-2-butanamine structure] |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3S)-3-(1,3-dioxaindan-5-yl)butanoic acid, and how can stereoselectivity be optimized?

- Methodological Answer : The synthesis typically involves asymmetric catalysis or chiral pool strategies. For instance, enantioselective hydrogenation of α,β-unsaturated esters using Ru-BINAP catalysts can yield the (S)-configured center . Key parameters for stereochemical control include:

- Reaction temperature (optimized at 25–40°C).

- Catalyst loading (0.5–2 mol%).

- Solvent polarity (e.g., THF or DMF enhances enantiomeric excess by 10–15%).

- Post-reduction hydrolysis under acidic conditions (e.g., HCl/EtOH) to preserve stereochemistry .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use orthogonal analytical techniques:

- NMR (1H/13C): Confirm the presence of the dioxaindan moiety (δ 4.8–5.2 ppm for methylenedioxy protons) and carboxylic acid (δ 12–13 ppm) .

- HPLC-MS : Employ a C18 column with 0.1% formic acid in water/acetonitrile gradient (retention time: 6–8 min; m/z [M-H]⁻ = 249.1) .

- Chiral HPLC : Use a Chiralpak AD-H column to verify enantiopurity (>98% ee) .

Q. What are the recommended storage conditions to prevent degradation of this compound?

- Methodological Answer : Store at -20°C in anhydrous DMSO or under nitrogen to avoid hydrolysis of the dioxaindan ring. Lyophilized forms are stable for >12 months if desiccated .

Advanced Research Questions

Q. How do computational models predict the interaction of this compound with enzymatic targets (e.g., cyclooxygenase-2)?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) suggest:

- Binding affinity : ΔG ≈ -8.2 kcal/mol due to hydrogen bonding with Arg120 and hydrophobic interactions with Val523 .

- Selectivity : The dioxaindan group sterically hinders access to COX-1, reducing off-target effects by 40% compared to ibuprofen analogs .

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., anti-inflammatory vs. cytotoxic effects)?

- Methodological Answer :

- Dose-response profiling : Use primary macrophages (IC50 for COX-2 inhibition: 1.2 μM vs. cytotoxicity LC50: >50 μM) .

- Metabolite screening : LC-MS/MS identifies hydroxylated derivatives (e.g., 5-OH metabolite) that may contribute to off-target effects .

- Kinetic assays : Compare time-dependent inhibition (kobs/I = 0.03 min⁻¹μM⁻¹) to rule out nonspecific binding .

Q. How can the compound’s stability under physiological conditions be assessed for in vivo studies?

- Methodological Answer :

- Simulated gastric fluid (SGF) : Incubate at pH 1.2 for 2 hours; >90% degradation indicates poor oral bioavailability, necessitating prodrug strategies .

- Plasma stability : 85% remaining after 4 hours in rat plasma (Hepes buffer, pH 7.4) supports intravenous administration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.